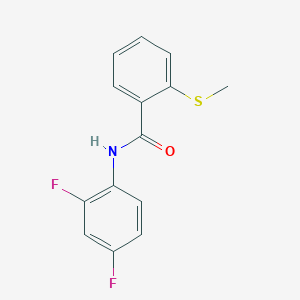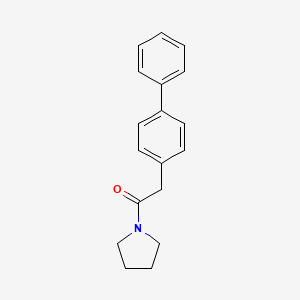![molecular formula C12H17BrO2 B4992352 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene, also known as Bromoethoxyphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is not fully understood, but it is believed to act as a modulator of various biological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell proliferation. Additionally, it has been shown to modulate the release of neurotransmitters in the nervous system, which can affect synaptic transmission.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, which can potentially lead to the development of cancer therapies. It has also been shown to modulate the release of neurotransmitters, which can affect synaptic transmission and potentially lead to the development of drugs for neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in lab experiments is its unique structure, which allows it to be used as a tool to investigate various biological processes. Additionally, it has been shown to have potential applications in cancer research and the study of neurological disorders. However, one limitation of using 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. One area of research could be the development of cancer therapies based on the inhibition of cancer cell proliferation by 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl. Additionally, further research could be done on the role of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl in the modulation of neurotransmitter release and synaptic transmission. Finally, research could be done on the potential toxicity of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl and its effects on living organisms.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl is a valuable tool for investigating various biological processes. It has potential applications in cancer research and the study of neurological disorders. Its unique structure allows it to be used as a tool to investigate various biological processes, but its potential toxicity can limit its use in certain experiments. There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl, including the development of cancer therapies and further research on its role in neurotransmitter release and synaptic transmission.
合成方法
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl involves the reaction of 2-bromoethanol with 3,5-dimethylphenol in the presence of a catalyst. The reaction takes place under reflux conditions in the presence of a base such as potassium carbonate. The resulting compound is then purified by recrystallization to obtain pure 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl.
科学研究应用
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been widely used in scientific research as a tool to investigate various biological processes. It has been shown to have potential applications in cancer research, as it can inhibit the proliferation of cancer cells. It has also been used in the study of neurotransmitter release and synaptic transmission in the nervous system. Additionally, 1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzenehenyl has been used to study the role of G protein-coupled receptors in cellular signaling pathways.
属性
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-7-11(2)9-12(8-10)15-6-5-14-4-3-13/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMYWFWBRBWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)

![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)
![1-(4-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4992335.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4992342.png)


![8-methoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4992357.png)

![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4992368.png)
